molecular formula C12H7BrFN3 B15055506 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15055506
M. Wt: 292.11 g/mol
InChI Key: ZFIYUXXEZMDAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. The triazolopyridine scaffold is a renowned pharmacophore in drug discovery, featured in approved therapeutics and clinical candidates due to its versatile biological activity . This specific bromo- and fluoro-substituted analog is engineered for further functionalization, with the bromo moiety serving as a key handle for cross-coupling reactions to explore structure-activity relationships or create molecular libraries. Compounds based on the triazolopyridine structure have demonstrated a broad spectrum of biological activities in scientific literature, including acting as inhibitors for key enzymatic targets like JAK1 and JAK2 . Furthermore, structural analogs, specifically 2-(2-fluorophenyl) triazolopyrimidines, have been reported as positive modulators of GABAA receptors, showing excellent antiepileptic activity in preclinical models . This makes the compound a promising lead for neuroscience and neuropharmacology research programs. Our product is strictly provided for Research Use Only. It is not intended for human or animal consumption, diagnostic use, or any therapeutic application. Researchers are responsible for ensuring all applicable regulatory requirements are met in their use of this material.

Properties

Molecular Formula

C12H7BrFN3

Molecular Weight

292.11 g/mol

IUPAC Name

7-bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H7BrFN3/c13-8-5-6-17-11(7-8)15-12(16-17)9-3-1-2-4-10(9)14/h1-7H

InChI Key

ZFIYUXXEZMDAEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)Br)F

Origin of Product

United States

Preparation Methods

Direct Bromination with NBS

Treatment of the triazolopyridine core with NBS in CCl₄ at 0°C selectively brominates the 7-position, yielding 70–75% product. Radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress di-bromination byproducts.

Halogen Exchange

Lithium-halogen exchange reactions enable substitution of chloro or iodo precursors. For example, 7-chloro-triazolopyridine reacts with LiBr in tetrahydrofuran at −78°C, affording the 7-bromo analog in 68% yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Cyclocondensation 65–78 12–24 hours Scalable; uses inexpensive reagents Multi-step; moderate regioselectivity
Suzuki Coupling 82–89 4–6 hours High selectivity; mild conditions Requires palladium catalysts
Microwave 85–93 20–40 minutes Rapid; eco-friendly Specialized equipment needed
Direct Bromination 70–75 2–4 hours Simple; high atom economy Sensitive to moisture and temperature

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may yield [1,5-a] vs. [1,5-b] triazolopyridine regioisomers. Studies show that electron-withdrawing groups (e.g., bromine) at the 7-position favor the [1,5-a] isomer by stabilizing the transition state through resonance.

Dehalogenation During Cross-Coupling

Palladium-catalyzed reactions occasionally suffer from dehalogenation, especially with bromine. Substituting Pd(OAc)₂ with Pd₂(dba)₃ and adding stoichiometric ZnCl₂ suppresses this side reaction, improving yields by 15–20%.

Purification Difficulties

The hydrophobic nature of triazolopyridines complicates chromatography. Recrystallization from ethanol/water mixtures (7:3) enhances purity (>98%) while recovering 90% of product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For substitution reactions, the products will have different substituents replacing the bromine atom. For reduction reactions, the products will have reduced double bonds within the ring system.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its effects.

Comparison with Similar Compounds

Notes

  • Contradictory Evidence : Bromine at the 7-position enhances cytotoxicity in some studies () but is critical for antibacterial activity in others (). Contextual factors (e.g., cell type, substituent combinations) must be considered.

Biological Activity

7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound known for its unique structural features that include a bromine atom at the 7-position and a 2-fluorophenyl group at the 2-position of the triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related triazole derivatives have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells. The highest antiproliferative activity was observed in derivatives with specific substitutions that enhance their interaction with biological targets such as tubulin .

CompoundCancer Cell Lines TestedIC50_{50} (nM)
This compoundA549 (lung), MDA-MB-231 (breast)TBD
Related CompoundsHeLa (cervical), HT-29 (colon)83 - 101

The mechanism through which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This leads to disruption in microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis. For example, certain derivatives demonstrated a two-fold increase in potency compared to established drugs like combretastatin A-4 (CA-4) .

Study on Structural Variants

In a study focusing on fluorinated triazole derivatives, it was found that the presence of halogen atoms significantly influenced biological activity. The bromine and fluorine substituents were crucial for enhancing the binding affinity to target proteins involved in cancer pathways. The study highlighted that the specific combination of these halogens could lead to increased selectivity and potency against cancer cells compared to non-fluorinated counterparts .

In Vivo Studies

Further investigations into the in vivo efficacy of these compounds are necessary. Preliminary studies using zebrafish embryos indicated that certain derivatives could inhibit tumor growth effectively while minimizing systemic toxicity. These findings suggest that this compound may have therapeutic potential beyond traditional cell culture systems .

Q & A

Q. What are the standard synthetic protocols for 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For 7-bromo derivatives, a common approach uses Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines (e.g., with CuBr/1,10-phenanthroline), yielding 2-amino intermediates that are further functionalized . Key factors affecting yield include:

  • Oxidant selection : NaOCl, MnO₂, or PIFA (PhI(OCOCF₃)₂) are effective but vary in environmental impact and regioselectivity .
  • Catalyst system : CuBr/phenanthroline enables air oxidation, improving scalability .
  • Temperature : Reflux in ethanol or DMF (80–100°C) optimizes cyclization .

Q. Table 1: Comparison of Synthetic Methods

MethodOxidant/CatalystYield (%)RegioselectivityReference
Oxidative cyclizationMnO₂65–75Moderate
Cu-catalyzed aerobicCuBr/1,10-phenanthroline85–92High
I₂/KI-mediatedIodine70–80Low

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Structural elucidation combines:

  • NMR : ¹H/¹³C NMR identifies substituent positions. For example, the bromine atom at C7 causes deshielding (~δ 7.5 ppm for adjacent protons) .
  • HRMS : Confirms molecular weight (198.02 g/mol) and isotopic patterns for bromine .
  • X-ray crystallography : Resolves fused triazole-pyridine rings and dihedral angles between fluorophenyl and triazolo groups .
  • SMILES/InChIKey : BrC1=CC2=NC=NN2C=C1 and VGJYOOVSVQHZPL-UHFFFAOYSA-N provide digital identifiers .

Q. What initial biological screening approaches are used to evaluate its enzyme inhibition (e.g., JAK1/JAK2) and antimicrobial activity?

Methodological Answer:

  • JAK inhibition assays :
    • Use recombinant JAK1/JAK2 kinases with ATP-competitive ELISA kits. IC₅₀ values are determined via dose-response curves (e.g., derivatives show IC₅₀ = 0.1–1.2 µM) .
    • Molecular docking (e.g., AutoDock Vina) predicts binding to the kinase ATP-binding pocket .
  • Antimicrobial screening :
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values range from 8–64 µg/mL .

Q. Table 2: Representative Biological Activity Data

ApplicationModel/AssayKey FindingReference
JAK1 inhibitionIn vitro kinase assayIC₅₀ = 0.5 µM
Antifungal activityC. albicans MICMIC = 16 µg/mL
Antioxidant (C. elegans)Lifespan extension40% increase vs. control

Q. What safety protocols are recommended for handling and waste management?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Segregate halogenated waste and use licensed contractors for incineration .

Advanced Research Questions

Q. How can Cu-catalyzed aerobic oxidative cyclization be optimized for improved regioselectivity and scalability?

Methodological Answer:

  • Catalyst loading : Reduce CuBr to 2–5 mol% with ligand (phenanthroline) to minimize metal contamination .
  • Solvent choice : Switch to ethanol/water mixtures for greener processing without sacrificing yield .
  • Microwave assistance : Shorten reaction time (30 min vs. 12 h) while maintaining >90% yield .

Q. What strategies resolve contradictions between in vitro and in vivo JAK inhibition data?

Methodological Answer:

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat S9 fractions) to identify unstable metabolites .
  • Plasma protein binding : Use equilibrium dialysis to measure free drug fraction; high binding (>95%) may reduce in vivo efficacy .
  • PK/PD modeling : Correlate plasma concentrations (AUC) with target engagement in animal models .

Q. How can derivatives be designed for material science applications (e.g., OLEDs)?

Methodological Answer:

  • Electron-deficient cores : Introduce cyano or trifluoromethyl groups to enhance electron mobility .
  • Host-guest systems : Blend with carbazole donors (e.g., m-CzTP) for balanced charge transport in phosphorescent OLEDs .
  • Thermal stability : TGA analysis confirms decomposition temperatures >300°C, suitable for device fabrication .

Q. What mechanisms explain its antioxidant activity in preclinical models like C. elegans?

Methodological Answer:

  • ROS scavenging : DPPH assay shows EC₅₀ = 20 µM, comparable to Trolox .
  • Lipid peroxidation inhibition : Reduces MDA levels by 50% in oxidative stress models .
  • Gene modulation : Upregulates sod-3 and gst-4 via DAF-16/FOXO pathway, confirmed by RNAi knockdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.